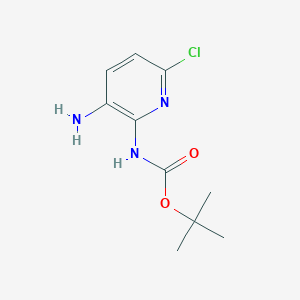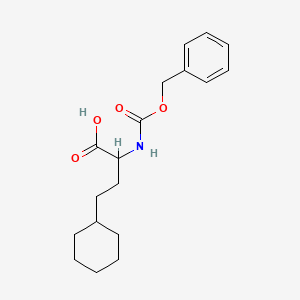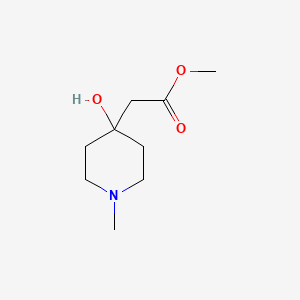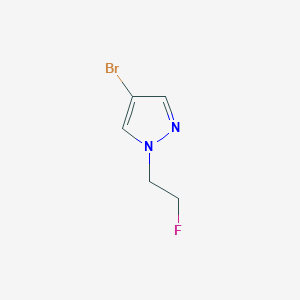
1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine
Descripción general
Descripción
The compound “1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine” is likely an organic compound containing a piperazine ring, which is a heterocyclic amine. The piperazine ring is substituted at one nitrogen atom by an ethyl group and at the other nitrogen atom by a 3-bromo-5-fluorobenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 3-bromo-5-fluorobenzyl halide with 4-ethylpiperazine. This could potentially be achieved through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecule contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. It also contains a benzyl group, which is a phenyl group attached to a methylene group .Chemical Reactions Analysis
As an organic compound containing a piperazine ring, this compound could potentially undergo a variety of chemical reactions. The bromine and fluorine atoms on the benzyl group could potentially be reactive and could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the piperazine ring, the bromine and fluorine substituents, and the benzyl group .Aplicaciones Científicas De Investigación
Electrochemical Fluorination in Chemical Synthesis
Electrochemical fluorination (ECF) of 1-ethylpiperazine and various methyl esters of 4-methyl- and/or 4-ethylpiperazinyl substituted carboxylic acids was explored, revealing the formation of perfluoro(4-alkylpiperazinyl) groups and corresponding mono-basic perfluoroacid fluorides. This research provides insight into the synthesis of perfluoro(1,4-dialkylpiperazines) and N-containing perfluorocarboxylic acids with a perfluoropiperazinyl group, contributing to the field of fluorine chemistry and the development of novel fluorinated compounds (Abe, Baba, & Soloshonok, 2001).
Radiopharmaceutical Synthesis
The synthesis of a potent nonpeptide CCR1 antagonist, employing the reductive amination of 4-[18F]fluorobenzaldehyde with a piperazine derivative, showcases a module-assisted two-step one-pot procedure for radiopharmaceutical development. This research contributes to the advancement of diagnostic and therapeutic agents by providing a methodology for the synthesis of radiolabeled compounds with potential applications in medical imaging and therapy (Mäding et al., 2006).
Synthesis of HIV-1 Integrase Inhibitors
A scaleable synthesis route for methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, an intermediate in the synthesis of 7-benzylnaphthyridinones and related HIV-1 integrase inhibitors, was detailed. This work underscores the significance of developing efficient synthesis processes for intermediates crucial in the production of antiviral drugs (Boros et al., 2007).
Mecanismo De Acción
Direcciones Futuras
The potential applications and future directions for this compound would depend on its intended use. If it’s being studied as a potential pharmaceutical, future research could involve further studying its biological activity, optimizing its structure for increased potency, or investigating its pharmacokinetics .
Propiedades
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-2-16-3-5-17(6-4-16)10-11-7-12(14)9-13(15)8-11/h7-9H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWLKJIEKDINBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B1380125.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid](/img/structure/B1380126.png)








![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1380145.png)

![4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one](/img/structure/B1380147.png)
